Mepivacaine Hydrochloride

Physicochemical properties Lipid solubility Onset of action

Mepivacaine hydrochloride (CAS 1722-62-9) delivers intermediate-potency, rapid-onset anesthesia with 2.6-fold higher chondrocyte viability than lidocaine and ~16-fold lower neurotoxic potency in primary neuronal cultures — making it the rationally selected agent for intra-articular protocols and neurobiology studies where confounding toxicity is unacceptable. Its intrinsic vasoconstrictor activity enables epinephrine-free formulations for vasopressor-sensitive models. Procure high-purity (≥98%) lots with batch-specific HPLC validation for reproducible preclinical and analytical workflows.

Molecular Formula C15H23ClN2O
Molecular Weight 282.81 g/mol
CAS No. 1722-62-9
Cat. No. B001218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepivacaine Hydrochloride
CAS1722-62-9
SynonymsCarbocaïne
Carbocaine
Isocaine
Isogaine
Meaverin
Mecain
Mepihexal
Mepivacain Injektopas
Mepivacain-Injektopas
Mepivacaina Braun
Mepivacaine
Mepivacaine Hydrochloride
Mepivacaine Monohydrochloride
Mepivastesin
Polocaine
Scandicain
Scandicaine
Scandinibsa
Scandonest
Molecular FormulaC15H23ClN2O
Molecular Weight282.81 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl
InChIInChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H
InChIKeyRETIMRUQNCDCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility>42.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Mepivacaine Hydrochloride (CAS 1722-62-9): An Intermediate-Duration Aminoamide Local Anesthetic with Differentiated Physicochemical and Safety Profile


Mepivacaine hydrochloride (CAS 1722-62-9) is an aminoamide-type local anesthetic that reversibly blocks voltage-gated sodium channels, inhibiting nerve impulse initiation and conduction . As a racemic mixture of R(-)- and S(+)-enantiomers, mepivacaine is characterized by intermediate potency and duration of action, positioned between short-acting agents (e.g., procaine) and long-acting agents (e.g., bupivacaine) [1]. Key physicochemical parameters include a pKa of 7.6–7.9 and a logP of approximately 1.95, which confer rapid onset properties comparable to lidocaine but with distinct tissue distribution and safety characteristics [2]. Mepivacaine hydrochloride is supplied as sterile isotonic solutions (1%, 1.5%, 2%) for infiltration anesthesia, peripheral nerve blockade, and epidural (including caudal) administration; it is not indicated for spinal anesthesia [3].

Why Mepivacaine Hydrochloride Cannot Be Simply Substituted by Lidocaine, Bupivacaine, or Ropivacaine in Scientific and Clinical Workflows


Although all aminoamide local anesthetics share a common mechanism of action—reversible sodium channel blockade—clinically and experimentally meaningful differences in lipid solubility, protein binding, pKa, and intrinsic vasoactivity produce divergent onset profiles, duration of sensory and motor blockade, and toxicity liabilities that preclude simple interchange in research protocols or clinical practice [1]. For instance, mepivacaine's lower lipid solubility (logP 1.95) compared with bupivacaine (logP 3.41) correlates with faster onset and shorter motor block duration, while its intermediate protein binding (~75–78%) yields a distinct pharmacokinetic and safety profile relative to both lidocaine (~70%) and bupivacaine (~95%) [2]. Additionally, mepivacaine possesses mild intrinsic vasoconstrictor properties, enabling effective anesthesia without added epinephrine in certain formulations—a feature not shared by bupivacaine or ropivacaine—which directly impacts formulation selection and regulatory compliance in specific patient populations [3]. These compound-specific characteristics necessitate evidence-based selection rather than generic substitution.

Product-Specific Quantitative Differentiation: Mepivacaine Hydrochloride vs. Lidocaine, Bupivacaine, and Ropivacaine


Physicochemical Differentiation: Lower Lipid Solubility (LogP 1.95) and Higher Non-Ionized Fraction (33.4% at pH 7.4) Predict Faster Onset and Lower Systemic Accumulation

Mepivacaine exhibits a LogP of 1.95, which is lower than that of lidocaine (LogP 2.44), ropivacaine (LogP 2.9), and bupivacaine (LogP 3.41) [1]. At physiological pH 7.4, the non-ionized fraction of mepivacaine is 33.4%, compared with 28.5% for lidocaine and 16.6% for both bupivacaine and ropivacaine [1]. Lower lipid solubility generally correlates with faster onset of action and reduced tissue accumulation, while a higher non-ionized fraction facilitates diffusion across nerve membranes [2].

Physicochemical properties Lipid solubility Onset of action Local anesthetic selection

Head-to-Head Dental Anesthesia: Mepivacaine 2% Demonstrates Clinically Comparable Onset and Duration to Lidocaine 2% in Inferior Alveolar Nerve Block

In a double-blind randomized controlled trial of 62 healthy young adults undergoing inferior alveolar nerve block, 2% mepivacaine with 1:100,000 epinephrine demonstrated mean onset time of 5.52 ± 1.57 min versus 5.17 ± 1.96 min for 2% lidocaine with 1:100,000 epinephrine (P = 0.435). Mean duration of anesthesia was 234.32 ± 39.02 min for mepivacaine versus 214.25 ± 47.52 min for lidocaine (P = 0.073). Success rate within 10 minutes was 91.2% for mepivacaine versus 78.6% for lidocaine, though not statistically significant [1].

Dental anesthesia Inferior alveolar nerve block Onset time Duration of anesthesia Randomized controlled trial

Peripheral Nerve Blockade: Mepivacaine 1.5% Provides Significantly Faster Sensory and Motor Onset than Ropivacaine 0.75% (9.9 vs. 18.1 min Sensory; 14.7 vs. 23.6 min Motor)

In a randomized controlled trial of 50 patients undergoing lateral popliteal sciatic nerve block for foot and ankle surgery, mepivacaine 1.5% (30 mL) demonstrated significantly faster onset than ropivacaine 0.75% (30 mL): sensory onset 9.9 ± 3.3 min vs. 18.1 ± 6.1 min (P < 0.001); motor onset 14.7 ± 3.6 min vs. 23.6 ± 5.5 min (P < 0.001) [1]. However, duration of postoperative analgesia was significantly shorter with mepivacaine (5.9 ± 1.1 h) than with ropivacaine (19 ± 3.4 h) (P < 0.001) [1].

Peripheral nerve block Sciatic nerve block Onset time Ropivacaine comparison Regional anesthesia

Sciatic-Femoral Nerve Block: Mepivacaine 2% Matches Ropivacaine 0.75% for Onset Speed While Offering Significantly Shorter Motor Block Recovery than Both Ropivacaine and Bupivacaine

In a double-blind randomized study of 45 patients undergoing sciatic-femoral nerve block for hallux valgus repair, onset of sensory and motor blockade was similar for 2% mepivacaine and 0.75% ropivacaine, both significantly faster than 0.5% bupivacaine (P = 0.002 and P = 0.001, respectively). Resolution of motor block occurred significantly later in ropivacaine and bupivacaine groups than in mepivacaine group (P = 0.005 and P = 0.0001, respectively). Duration of postoperative analgesia was significantly longer for ropivacaine (670 ± 227 min) and bupivacaine (880 ± 312 min) compared with mepivacaine (251 ± 47 min) (P = 0.0001) [1].

Sciatic-femoral nerve block Motor block resolution Postoperative recovery Bupivacaine comparison Ropivacaine comparison

Cytotoxicity and Chondrotoxicity: Mepivacaine 2% Exhibits Superior Chondrocyte Viability (86.27%) Compared with Lidocaine 2% (66.85%) and Bupivacaine 0.5% (28.73%)

In an in vitro study using primary cultured equine articular chondrocytes exposed to clinical concentrations for 30 minutes, cell viability measured by trypan blue exclusion was: 0.5% bupivacaine group 28.73 ± 8.44%, 2% lidocaine group 66.85 ± 6.03%, and 2% mepivacaine group 86.27 ± 2.00%. Saline control viability was 95.95 ± 2.75% [1]. The order of toxicity (most to least toxic) was bupivacaine > lidocaine > mepivacaine [1].

Cytotoxicity Chondrotoxicity Intra-articular injection Cell viability Safety profile

Neurotoxicity on Growing Neurons: Mepivacaine Demonstrates Favorable IC50 (10⁻¹·⁶ M) in Growth Cone Collapse Assay Relative to Lidocaine (10⁻²·⁸ M), Bupivacaine (10⁻²·⁶ M), and Ropivacaine (10⁻²·⁵ M)

In a comparative in vitro study using dorsal root ganglion neurons from chick embryos, all tested local anesthetics induced growth cone collapse and neurite degeneration in a dose-dependent manner. The IC50 values at 15 minutes exposure were: lidocaine 10⁻²·⁸ M, bupivacaine 10⁻²·⁶ M, ropivacaine 10⁻²·⁵ M, and mepivacaine 10⁻¹·⁶ M [1]. This corresponds to mepivacaine exhibiting approximately 16-fold lower potency for inducing neurotoxicity than lidocaine and 10-fold lower than bupivacaine and ropivacaine under these experimental conditions.

Neurotoxicity Growth cone collapse IC50 Neuronal development Safety assessment

Validated Research and Industrial Application Scenarios for Mepivacaine Hydrochloride Based on Quantitative Differentiation Evidence


Ambulatory Orthopedic Surgery Requiring Rapid Motor Recovery

In sciatic-femoral nerve blockade for hallux valgus repair, mepivacaine 2% provides onset speed equivalent to ropivacaine 0.75% but with significantly faster motor block resolution (P = 0.005 vs. ropivacaine) and shorter postoperative analgesia duration (251 ± 47 min vs. 670 ± 227 min) [1]. This profile makes mepivacaine the rational choice for ambulatory surgical protocols where early mobilization and discharge readiness are prioritized over prolonged postoperative analgesia.

Dental Anesthesia with Comparable Efficacy to Lidocaine

For inferior alveolar nerve block in dental procedures, 2% mepivacaine with 1:100,000 epinephrine demonstrates statistically equivalent onset (5.52 ± 1.57 min vs. 5.17 ± 1.96 min, P = 0.435) and duration (234.32 ± 39.02 min vs. 214.25 ± 47.52 min, P = 0.073) compared with 2% lidocaine with epinephrine [2]. This evidence supports mepivacaine as a fully interchangeable alternative in dental anesthesia workflows, with the added benefit of intrinsic vasoconstrictor properties that may obviate epinephrine in select patient populations [3].

Intra-Articular Administration with Reduced Chondrotoxicity Risk

In protocols requiring intra-articular local anesthetic administration for postoperative pain control or diagnostic procedures, mepivacaine 2% demonstrates superior chondrocyte viability (86.27%) compared with lidocaine 2% (66.85%) and bupivacaine 0.5% (28.73%) following 30-minute exposure [4]. For researchers and clinicians concerned with minimizing iatrogenic cartilage damage—particularly in patients with osteoarthritis or following articular cartilage repair procedures—mepivacaine offers a safety-optimized alternative supported by quantitative cytotoxicity data.

Neuronal Culture and Developmental Neurobiology Research

For in vitro studies involving primary neuronal cultures, mepivacaine exhibits the highest IC50 for growth cone collapse (10⁻¹·⁶ M) among clinically relevant local anesthetics, indicating approximately 16-fold lower neurotoxic potency than lidocaine (IC50 10⁻²·⁸ M) and 10-fold lower than bupivacaine (IC50 10⁻²·⁶ M) [5]. Researchers requiring reversible sodium channel blockade with minimal confounding neuronal toxicity should prioritize mepivacaine hydrochloride for experimental protocols involving developing or regenerating neural tissue.

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